Pipercyclobutanamide A(rel)
Description
Structure
3D Structure
Properties
Molecular Formula |
C34H38N2O6 |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
(Z)-3-[(1R,2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C34H38N2O6/c37-31(35-15-3-1-4-16-35)14-11-25-26(10-7-23-8-12-27-29(19-23)41-21-39-27)33(34(38)36-17-5-2-6-18-36)32(25)24-9-13-28-30(20-24)42-22-40-28/h7-14,19-20,25-26,32-33H,1-6,15-18,21-22H2/b10-7+,14-11-/t25-,26-,32+,33+/m1/s1 |
InChI Key |
MWYIPUPDBMGRSR-KZRNGNIQSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C\[C@@H]2[C@H]([C@@H]([C@H]2C3=CC4=C(C=C3)OCO4)C(=O)N5CCCCC5)/C=C/C6=CC7=C(C=C6)OCO7 |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2C(C(C2C3=CC4=C(C=C3)OCO4)C(=O)N5CCCCC5)C=CC6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
Chemical Synthesis Strategies for Pipercyclobutanamide A Rel and Analogues
Retrosynthetic Analysis and Design Principles
Retrosynthetic analysis is a foundational technique in planning the synthesis of complex molecules, guiding chemists in breaking down the target structure into simpler, more accessible precursors. ijarsct.co.innumberanalytics.com This process involves identifying strategic bond disconnections and considering functional group interconversions to devise an efficient synthetic route. numberanalytics.comsolubilityofthings.com
General Considerations for Complex Cyclobutane (B1203170) Construction
The construction of densely substituted and stereochemically complex cyclobutane rings is a formidable task in organic synthesis. acs.org The high ring strain of the four-membered ring, approximately 26.7 kcal/mol, makes its formation challenging. rsc.org While [2+2] photocycloaddition is a common and direct approach, it often suffers from limitations in controlling regioselectivity and stereoselectivity, especially in heterodimerizations of two different olefins. acs.orgnih.gov
Alternative methods for constructing complex cyclobutane cores include:
Annulations nih.gov
Ring expansion and contraction reactions nih.govnih.gov
Derivatization of pre-existing cyclobutanes or cyclobutenes nih.gov
Thermal cumulene cycloadditions nih.gov
C–H functionalization acs.orgnih.gov
The development of methods that provide access to complex, polycyclic cyclobutane scaffolds is highly desirable for creating novel building blocks for medicinal chemistry and materials science. nih.govnih.gov
Strategic Disconnections Employed in Synthetic Planning
In the context of Pipercyclobutanamide A(rel), a key strategic disconnection involves the C–C bonds of the cyclobutane core. nih.govnih.govacs.org A common retrosynthetic approach for unsymmetrical cyclobutane dimers considers C–H functionalization logic as an alternative to the more traditional intermolecular photocycloaddition. acs.orgnih.gov
A retrosynthetic analysis of the proposed structure of Pipercyclobutanamide A (5) is depicted below:
The synthesis plan begins by disconnecting the cis-alkene, which can be formed via a stereocontrolled olefination of an aldehyde intermediate. nih.gov
This aldehyde can be traced back to a directing group and an amide, which in turn can be derived from a methyl ester, leading to intermediate 7 . nih.gov
Intermediate 7 is envisioned to be accessible through a series of epimerizations and sp³ C–H functionalizations on a desymmetrized cyclobutane dicarboxylate 8 . nih.gov
This strategy highlights the power of C–H functionalization in simplifying complex synthetic targets. nih.govresearchgate.net
Challenges in Achieving Chemo-, Regio-, and Stereoselectivity
The synthesis of unsymmetrical cyclobutanes from the heterodimerization of two different olefins is a significant synthetic hurdle, requiring precise control over chemo-, regio-, diastereo-, and enantioselectivity. nih.gov Traditional methods like [2+2] cycloadditions often struggle to achieve this level of control. acs.org
Key challenges include:
Stereochemical Control: Establishing the correct relative and absolute stereochemistry of multiple contiguous stereocenters on the cyclobutane ring is a primary difficulty. ijarsct.co.innih.gov
Regioselectivity: In cycloaddition reactions involving unsymmetrical olefins, controlling which ends of the molecules connect is often problematic. nih.gov
Chemoselectivity: The presence of multiple reactive functional groups in the precursor molecules can lead to undesired side reactions, necessitating the use of protecting groups or highly selective reagents. nih.gov
The development of stereoselective methods, such as those employing chiral auxiliaries or catalysts, is crucial for overcoming these challenges and accessing enantiomerically pure cyclobutane derivatives. rsc.orgchemistryviews.org
Total Synthesis Methodologies
The total synthesis of Pipercyclobutanamide A(rel) and its analogues has been a subject of significant research, leading to the development of innovative synthetic routes and the structural revision of the natural product.
Early Synthetic Approaches to Proposed Structures
Initial synthetic efforts toward the proposed structure of Pipercyclobutanamide A were based on a strategy involving a Rh(II)-catalyzed cyclopropanation, a Ag(I)-catalyzed regioselective and stereospecific ring expansion, and a Rh(I)-catalyzed addition reaction. nih.govresearchgate.netnih.gov This approach aimed to construct the tetrasubstituted cyclobutane core with control over the stereochemistry. nih.gov
C–H Functionalization-Enabled Synthesis
A more recent and powerful approach to the synthesis of the proposed structure of Pipercyclobutanamide A utilizes a sequential C–H functionalization strategy. nih.govnih.gov This method offers a concise and protecting-group-free route to highly substituted cyclobutanes. nih.gov
The key features of this synthesis include:
Sequential C(sp³)–H arylation and olefination: This strategy allows for the controlled, one-by-one installation of aryl and styrenyl groups onto an unactivated cyclobutane ring. nih.govnih.gov
Stereocontrolled access to all-cis cyclobutanes: The method provides a way to create highly strained all-cis substituted cyclobutanes. nih.gov
Direct conversion of aminoquinoline amides to aldehydes: This novel transformation streamlines the synthetic sequence. nih.gov
Data Tables
Table 1: Key Synthetic Intermediates and Reactions
| Intermediate/Reaction | Description | Reference(s) |
| Cyclobutane dicarboxylate 8 | Desymmetrized starting material for C–H functionalization. | nih.gov |
| Intermediate 7 | Key intermediate formed via C–H functionalization and epimerization. | nih.gov |
| Aldehyde 20 | Precursor to the cis-alkene, formed from an aminoquinoline amide. | nih.gov |
| Ando Phosphonate 21 | Reagent used for the cis-selective olefination. | nih.gov |
| C–H Arylation | Palladium-catalyzed reaction to install the aryl group. | acs.orgnih.gov |
| C–H Olefination | Reaction to introduce the styrenyl group. | acs.orgnih.gov |
Sequential C(sp3)–H Arylation and Olefination
A notable strategy for the synthesis of the proposed structure of Pipercyclobutanamide A involves the sequential functionalization of C(sp3)–H bonds on a cyclobutane ring. nih.govnih.gov This approach allows for the controlled, one-by-one introduction of aryl and styrenyl groups. nih.gov The synthesis of the proposed structure of Pipercyclobutanamide A highlighted the first instance of C–H olefination on a non-activated cyclobutane ring. nih.gov
The modularity of this strategy is a key advantage, enabling a monoarylation reaction to be followed by an olefination reaction. nih.gov For instance, the monoarylation of a cyclobutane precursor with 1-iodo-3,4-methylenedioxybenzene (B134573) was achieved, followed by an olefination step to introduce the styryl group. nih.gov This sequential approach provides a high degree of control over the substitution pattern of the cyclobutane core.
A general C–H functionalization strategy was also explored for the synthesis of more complex members of the piperamide (B1618075) family, with Pipercyclobutanamide A being a key target to develop cyclobutane C–H olefination chemistry. nih.govacs.org This method has been applied to the synthesis of various cyclobutane-containing natural products, demonstrating its versatility. acs.org
| Reaction Step | Reagents and Conditions | Key Outcome | Reference |
| Monoarylation | Cyclobutane precursor, 1-iodo-3,4-methylenedioxybenzene, Pd(OAc)₂, AgOAc, pivalic acid, tBuOH | Introduction of the aryl group | nih.gov |
| Olefination | Arylated cyclobutane, styryl iodide, Pd(OAc)₂, AgOAc, toluene | Introduction of the styrenyl group | nih.govresearchgate.net |
| Final Olefination | Aldehyde precursor, Ando phosphonate, tBuOK | Formation of the cis-unsaturated amide | nih.gov |
Utility of Auxiliary-Guided C–H Activation
The success of sequential C–H functionalization is heavily reliant on the use of directing groups, or auxiliaries, to control the regioselectivity of the reactions. The 8-aminoquinoline (B160924) group has proven to be a particularly effective auxiliary in the synthesis of Pipercyclobutanamide A and its analogues. nih.govresearchgate.netwikipedia.org This bidentate directing group facilitates the palladium-catalyzed arylation and olefination of unactivated C(sp3)–H bonds. wikipedia.orgacs.org
In the synthesis of the proposed structure of Pipercyclobutanamide A, an 8-aminoquinoline amide was used to direct the initial C–H arylation of the cyclobutane ring. nih.govresearchgate.net The choice of this auxiliary was crucial for achieving the desired reactivity, especially for the coupling of vinyl iodides. researchgate.net The use of directing groups like 8-aminoquinoline allows for the functionalization of specific C–H bonds that would otherwise be unreactive, providing a powerful tool for the construction of complex molecules. acs.orgmdpi.com
The utility of this approach has been demonstrated in the synthesis of various complex natural products, where the directing group enables the selective functionalization of C–H bonds in the presence of other reactive functional groups. rsc.org
| Auxiliary | Function | Application in Synthesis | Reference |
| 8-Aminoquinoline | Directs palladium-catalyzed C–H activation | Monoarylation and olefination of the cyclobutane ring in the synthesis of the proposed structure of Pipercyclobutanamide A | nih.govresearchgate.netwikipedia.org |
| p-CF₃C₆F₄ aniline (B41778) derivative | Directing group for C-H arylation | Used in palladium-catalyzed transannular C-H functionalization of alicyclic amines | nih.gov |
Control of Stereochemistry in C–H Functionalization
A key challenge in the synthesis of Pipercyclobutanamide A is the control of stereochemistry at the four contiguous stereocenters of the cyclobutane ring. The sequential C–H functionalization strategy offers a solution to this problem by allowing for the stereocontrolled introduction of substituents. nih.govnih.gov The initial C–H arylation and olefination reactions can proceed with high diastereoselectivity, leading to the formation of an all-cis-substituted cyclobutane. nih.gov
This all-cis isomer is often a strained intermediate that can be epimerized to the thermodynamically more stable all-trans configuration found in the natural product. nih.govacs.org This epimerization can be achieved by treatment with a base, such as sodium methoxide. nih.govacs.org This two-step process of stereoselective functionalization followed by epimerization provides a reliable method for accessing the desired stereochemical outcome.
The ability to control the stereochemistry of C–H functionalization reactions is a significant advantage of this synthetic approach, as it allows for the synthesis of complex, stereochemically defined molecules from simple starting materials. nih.govacs.org
[2+2] Cycloaddition Approaches
[2+2] cycloaddition reactions represent a powerful and direct method for the construction of cyclobutane rings. This approach has been explored for the synthesis of Pipercyclobutanamide A and other related natural products.
Photochemical [2+2] Cycloadditions for Cyclobutane Scaffolds
Photochemical [2+2] cycloadditions are a common strategy for the synthesis of cyclobutane-containing natural products. nih.govnih.gov This method involves the light-induced reaction of two alkene-containing precursors to form a cyclobutane ring. nih.gov While this approach can be highly efficient, it often suffers from a lack of selectivity, leading to mixtures of regio- and stereoisomers. nih.gov
The isolation of various stereoisomeric cyclobutanes from natural sources suggests that non-selective photolytic [2+2] cycloadditions of alkene precursors may be a biosynthetic pathway for these compounds. nih.gov In the laboratory, efforts have been made to control the outcome of these reactions through various means, including the use of templates and chiral catalysts. nih.govnih.gov
Stereochemical Control in Cycloaddition Reactions
Achieving stereochemical control in [2+2] cycloaddition reactions is a major challenge. nih.gov For the synthesis of unsymmetrical cyclobutanes like Pipercyclobutanamide A, the heterodimerization of two different olefins with high chemo-, regio-, diastereo-, and enantioselectivity is required. nih.gov
One approach to address this challenge is the use of chiral catalysts to promote enantioselective [2+2] cycloadditions. nih.gov For example, chiral acid catalysts have been shown to promote highly selective visible-light-induced photocycloadditions, leading to the formation of enantioenriched cyclobutane products. nih.gov Another strategy involves the use of solid-state photochemistry, where the crystal packing of the starting materials can dictate the stereochemical outcome of the reaction. nih.gov
Catalytic Approaches (e.g., Rhodium-Catalyzed Cyclopropanation, Ring Expansion, Conjugate Addition)
A general strategy for the diastereo- and enantioselective synthesis of cyclobutanes with four different substituents has been developed, which involves a sequence of three transition metal-catalyzed reactions. nih.govnih.gov This approach was utilized in the synthesis of the proposed structure of Pipercyclobutanamide A. nih.gov
The sequence begins with a Rhodium(II)-catalyzed cyclopropanation to establish the initial stereochemistry. nih.gov This is followed by a Silver(I)-catalyzed regioselective and stereospecific ring expansion of the resulting cyclopropane (B1198618) to form a cyclobutenoate. nih.govnih.gov The final step is a Rhodium(I)-catalyzed conjugate addition of an aryl boronic acid to the cyclobutenoate, which introduces the fourth substituent with high diastereoselectivity. nih.govrsc.org
This catalytic approach offers a high degree of control over the stereochemistry of the final product and has been successfully applied to the synthesis of complex cyclobutane-containing natural products. nih.gov
| Catalytic Step | Catalyst | Transformation | Reference |
| Cyclopropanation | Rhodium(II) catalyst | Formation of a cyclopropane ring with defined stereochemistry | nih.gov |
| Ring Expansion | Silver(I) catalyst | Regioselective and stereospecific expansion of the cyclopropane to a cyclobutenoate | nih.govnih.gov |
| Conjugate Addition | Rhodium(I) catalyst | Diastereoselective addition of an aryl group to the cyclobutenoate | nih.govrsc.org |
Synthesis of Structurally Related Cyclobutane Natural Products for Comparative Studies
The synthesis of natural products structurally related to Pipercyclobutanamide A(rel) is crucial for comparative structural and biological studies. Many of these related compounds are also isolated from Piper species and share the characteristic cyclobutane core, often formed from the dimerization of phenylpropanoid precursors. nih.gov The synthesis of these analogues, such as the piperarborenines, not only provides access to these complex molecules for further investigation but also drives the development of innovative synthetic methodologies for constructing highly substituted and stereochemically dense cyclobutane rings. rsc.orgresearchgate.net Key challenges in synthesizing these unsymmetrical dimers include controlling chemo-, regio-, diastereo-, and enantioselectivity. nih.gov
Several strategic approaches have been developed to address these challenges, with the most prominent being [2+2] cycloadditions, sequential C-H functionalization, and ring-expansion strategies. These methods have been instrumental in the successful total synthesis of compounds like piperarborenine B and have played a pivotal role in the structural revision of others, including piperarborenine D and piperchabamide G. nih.govnih.govnih.gov
[2+2] Cycloaddition Strategies
The [2+2] cycloaddition is a fundamental and widely used method for constructing cyclobutane rings and is considered the primary biosynthetic pathway for many of these natural products. kib.ac.cnnih.govresearchgate.net This approach can be initiated by light (photocycloaddition) or mediated by a transition metal catalyst.
Photocycloaddition: This method mimics the proposed biosynthetic route. For instance, the structure of piperarborenine D was reassigned following a synthesis that utilized an intramolecular [2+2] photocycloaddition strategy. nih.govresearchgate.net More recently, the development of enantioselective [2+2] photocycloadditions using visible light and chiral acid catalysts has provided a general and effective route to a class of related compounds known as truxinates. acs.org
Sequential C-H Functionalization
A powerful and modern approach for the controlled synthesis of unsymmetrical cyclobutanes involves the sequential functionalization of C-H bonds on a pre-existing cyclobutane scaffold. This strategy, notably advanced by the Baran group, circumvents the selectivity challenges inherent in the heterodimerization of two different olefins. nih.govnih.gov
This C-H functionalization logic was successfully applied to the total syntheses of piperarborenine B and the originally proposed structure of piperarborenine D. nih.govresearchgate.net The strategy relies on a divergent approach that allows for the controlled cis or trans installation of two distinct aryl groups via sequential C-H arylation reactions. nih.govresearchgate.net This method proved highly effective for installing electron-rich arenes, like those found in the piperarborenines, onto the cyclobutane core. acs.org The synthesis of piperarborenine B via this route showcases the power of C-H functionalization to build molecular complexity on a simple cyclobutane starting material in a stereocontrolled fashion. nih.govnih.gov
Ring-Expansion and Other Metal-Mediated Strategies
An alternative strategy for constructing the tetrasubstituted cyclobutane ring involves the expansion of a smaller, more readily accessible ring. A general strategy was developed for the diastereo- and enantioselective synthesis of cyclobutanes bearing four different substituents, which was applied to the synthesis and subsequent structural revision of Pipercyclobutanamide A and piperchabamide G. nih.govnih.gov This multi-step sequence involves:
A Rh(II)-catalyzed cyclopropanation.
A Ag(I)-catalyzed regioselective and stereospecific ring expansion of the resulting cyclopropane to a cyclobutene (B1205218). nih.gov
A Rh(I)-catalyzed conjugate addition of an aryl group to the cyclobutenoate to install the fourth substituent diastereoselectively. nih.govdp.la
Other metal-mediated strategies have also been employed. The Fox group reported a synthesis of piperarborenine B where the central cyclobutane was formed by the copper-catalyzed Grignard addition to a bicyclobutane intermediate, which itself was generated from a cyclization reaction. organic-chemistry.org
The table below summarizes and compares several successful synthetic routes to piperarborenine B, a well-studied analogue of Pipercyclobutanamide A(rel).
| Tang (2012) | C-H Arylation (related strategy) | While focused on Pipercyclobutanamide A, the C-H arylation logic is related. | Not applicable. | Diastereoselective synthesis of pseudosymmetric cyclobutanes. | nih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Pipercyclobutanamide A(rel) |
| Piperarborenine B |
| Piperarborenine D |
| Piperchabamide G |
| (+)-Piperarborenine B |
| Methylidenemalonate |
| Cu(II)/SaBOX |
Structural Elucidation and Revision of Pipercyclobutanamide A Rel
Initial Structural Assignment and Spectroscopic Characterization
Pipercyclobutanamide A was first isolated from the fruits of Piper nigrum. researchgate.net Initial spectroscopic analysis, including 1H and 13C Nuclear Magnetic Resonance (NMR), led to the proposal of a tetrasubstituted cyclobutane (B1203170) structure. researchgate.net The proposed structure featured a unique arrangement of substituents on the four-membered ring. At the time, this assignment was consistent with the known biosynthetic pathways in Piper species, which were thought to involve [2+2] cycloadditions of cinnamoyl-CoA derivatives. researchgate.net
Reinvestigation and Discrepancies in Spectroscopic Data
As with many complex natural products, the initial structural hypothesis for Pipercyclobutanamide A was put to the test by synthetic chemists. When research groups independently synthesized the proposed structure of Pipercyclobutanamide A, they encountered significant inconsistencies between the spectroscopic data of their synthetic compound and the data reported for the natural isolate. researchgate.netnih.govnih.gov
One of the most notable discrepancies was observed in the 1H NMR spectrum. The chemical shift of a key proton, the β-styrene hydrogen (H4), in the synthesized compound did not match the reported value for the natural product. researchgate.netnih.gov The synthetic compound showed no signal in the 5.0-5.5 ppm range as reported for the natural product. Analysis of similar natural products indicated that the chemical shift for this type of proton should be in the range of 6.10 to 6.29 ppm. nih.gov
Further inconsistencies were found in the 13C NMR data. The reported chemical shifts for the two carbonyl carbons in the natural product were 172.2 and 171.1 ppm. researchgate.netnih.gov However, the synthetic compound exhibited carbonyl carbon shifts at 170.2 and 165.8 ppm. researchgate.netnih.gov This suggested that the electronic environments of the carbonyl groups in the natural product were different from those in the proposed cyclobutane structure. Specifically, it appeared that both carbonyl groups in the natural product were non-conjugated, and the cis-alkene was likely not conjugated to a carbonyl group, a feature not accounted for in the initial structural assignment. nih.gov
Table 1: Comparison of Key Spectroscopic Data
| Data Point | Reported for Natural Pipercyclobutanamide A | Observed for Synthetic Proposed Structure |
| ¹H NMR Chemical Shift of β-styrene hydrogen (H4) | 5.0 - 5.5 ppm | Not observed in this region |
| ¹³C NMR Chemical Shift of Carbonyl Carbons | 172.2 and 171.1 ppm | 170.2 and 165.8 ppm |
Synthetic Confirmation and Structural Reassignment
The disparities between the experimental data of the synthetic compound and the reported data for the natural product strongly indicated that the initially proposed structure for Pipercyclobutanamide A was incorrect. acs.orgmdpi.com This led to a re-evaluation of the spectroscopic data and the consideration of alternative isomeric structures.
Role of Total Synthesis in Challenging Natural Product Structures
This case underscores the critical role of total synthesis in the structural verification of natural products. researchgate.netmdpi.comnih.gov While spectroscopic techniques are powerful tools for initial structure elucidation, they are not infallible. The unambiguous construction of a proposed structure through total synthesis provides the ultimate confirmation or refutation of the initial hypothesis. mdpi.com The synthesis of the proposed structure of Pipercyclobutanamide A by multiple research groups provided the conclusive evidence needed to challenge the original assignment. nih.govnih.gov
Identification of the True Isomeric Structure (e.g., Chabamide, Nigramide F)
Upon careful re-examination of the spectroscopic data and comparison with known compounds, researchers identified that the spectral data of natural "Pipercyclobutanamide A" were identical to those of a known six-membered ring isomer, chabamide. nih.govnih.gov Chabamide had been previously isolated from Piper chaba. researchgate.net Similarly, another related natural product, piperchabamide G, was found to be identical to another six-membered ring isomer, nigramide F. nih.govwisc.edu These compounds belong to a class of dimeric alkaloids possessing a cyclohexene (B86901) ring, likely formed through an intermolecular Diels-Alder reaction of monomeric amides. acs.org The unusual upfield chemical shift of the β-styrene hydrogen in chabamide, which was a point of confusion, was attributed to the shielding effect of an adjacent cis-aryl group in the cyclohexene ring structure. nih.gov
Biological Activity and Mechanistic Investigations of Pipercyclobutanamide A Rel
In Vitro Pharmacological Profiling
The laboratory-based evaluation of Pipercyclobutanamide A(rel) has revealed a range of biological effects, from the inhibition of key drug-metabolizing enzymes to cytotoxic and antiparasitic activities. These findings provide a foundational understanding of the compound's potential interactions with biological systems.
Cytochrome P450 (CYP) Enzyme Inhibition Studies
Cytochrome P450 enzymes are a critical family of enzymes primarily found in the liver, responsible for the metabolism of a vast array of foreign compounds (xenobiotics), including drugs, toxins, and other chemicals. mdpi.comfrontiersin.org The inhibition of these enzymes can lead to significant alterations in drug efficacy and toxicity. biomolther.orgfrontiersin.org
Research has demonstrated that Pipercyclobutanamide A(rel) is a potent and selective inhibitor of cytochrome P450 2D6 (CYP2D6). nih.govresearchgate.net In a study utilizing human liver microsomes, Pipercyclobutanamide A(rel) exhibited the most potent inhibition of CYP2D6-mediated dextromethorphan (B48470) O-demethylation among 19 isolated alkamides, with an IC50 value of 0.34 μM. researchgate.net The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. This selective inhibition suggests that Pipercyclobutanamide A(rel) has a specific interaction with the CYP2D6 isoform. researchgate.net Further studies have characterized this interaction as mechanism-based inhibition, indicating that the compound may be converted by the enzyme into a reactive metabolite that then irreversibly inactivates the enzyme. semanticscholar.orgnih.gov
| Compound | Target Enzyme | Assay | IC50 Value (μM) |
| Pipercyclobutanamide A(rel) | CYP2D6 | Dextromethorphan O-demethylation | 0.34 |
This table summarizes the inhibitory activity of Pipercyclobutanamide A(rel) against CYP2D6.
The potent inhibition of CYP2D6 by Pipercyclobutanamide A(rel) has significant implications for the metabolism of xenobiotics. researchgate.netsemanticscholar.org CYP2D6 is responsible for the metabolism of a substantial portion of commonly prescribed drugs, including certain antidepressants, antipsychotics, beta-blockers, and opioids. researchgate.net Inhibition of this enzyme by co-administered substances can lead to increased plasma concentrations of these drugs, potentially causing adverse effects. researchgate.net The findings suggest a potential for drug-herb interactions when consuming products containing Pipercyclobutanamide A(rel), such as white pepper, concurrently with medications metabolized by CYP2D6. researchgate.net This highlights the importance of understanding the metabolic effects of natural compounds to predict and avoid clinically relevant drug interactions. acs.org
Selective Inhibition of CYP2D6 and Other Isoforms.[1],[2],[17],
Enzyme Inhibitory Activities (e.g., α-Glucosidase)
Beyond its effects on CYP enzymes, the broader class of piperamides and related compounds from Piper species have been investigated for other enzyme inhibitory activities. For instance, a related compound, Pipercyclobutanamide D, also isolated from Piper nigrum, has demonstrated inhibitory activity against α-glucosidase with an IC50 value of 158.5 µM. researchgate.net α-Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition can help manage blood glucose levels, particularly in the context of type 2 diabetes. frontiersin.orgmdpi.com While direct studies on Pipercyclobutanamide A(rel)'s α-glucosidase inhibitory activity are not extensively reported, the activity of its analogue suggests a potential area for further investigation. researchgate.netnih.govscielo.br
Cellular Activity Studies (e.g., Cytotoxicity in Non-Human Cell Lines, Antiparasitic Activity)
The biological effects of Pipercyclobutanamide A(rel) and its analogues have also been explored in cellular assays. A related compound, Pipercyclobutanamide D, exhibited cytotoxicity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values of 45.6 and 63.9 µM, respectively. researchgate.net
While direct antiparasitic studies on Pipercyclobutanamide A(rel) are limited, extracts from Piper species, which contain a variety of alkamides, have been traditionally used and scientifically screened for such activities. researchgate.net For example, the methylene (B1212753) chloride extract of Piper chaba fruits, a plant also known to produce piperamides, showed strong activity against schistosome cercariae. researchgate.net The broad bioactivity of compounds from this genus suggests the potential for antiparasitic effects, a field that warrants further specific investigation for Pipercyclobutanamide A(rel). nih.gov
Predicted Biological Activities and Broad-Spectrum Potentials (e.g., Antimicrobial, Anti-inflammatory)
Computational tools and the known activities of structurally related compounds suggest that Pipercyclobutanamide A(rel) may possess a wider range of biological activities. nih.gov The general class of alkamides and piperamides are known to exhibit antimicrobial properties. researchgate.net Structure-activity relationship (SAR) studies of similar compounds indicate that features like hydrophobicity and cationic character can contribute to antimicrobial efficacy. nih.gov
Furthermore, many natural products from the Piper genus have demonstrated anti-inflammatory properties. scielo.org.mxnih.gov For instance, certain piperine-like compounds have shown anti-inflammatory effects in models such as carrageenan-induced paw edema. researchgate.net While direct experimental data for Pipercyclobutanamide A(rel) is not available, predictive models based on its chemical structure suggest a potential for anti-inflammatory activity. nih.govscielo.org.mx
Molecular and Cellular Mechanisms of Action
The intricate ways in which Pipercyclobutanamide A(rel) exerts its biological effects are a subject of ongoing scientific inquiry. Researchers are employing a combination of computational and experimental techniques to unravel the compound's mechanisms of action at the molecular and cellular levels.
Target Identification and Pathway Modulation
Computational methods are proving instrumental in predicting the potential molecular targets of Pipercyclobutanamide A(rel) and its analogs. nih.gov These approaches, which include network pharmacology and molecular docking, allow for the large-scale screening of interactions between the compound and various proteins, offering insights into its polypharmacological profile. nih.govrsc.org
Network pharmacology, for instance, helps in identifying potential protein targets by analyzing the similarities between the query molecule and known ligands. nih.gov One study utilized the SwissTargetPrediction server to identify human protein targets for phytochemicals, including Pipercyclobutanamide A(rel). nih.gov This method predicts targets based on a combination of 2D and 3D similarity measures to known bioactive molecules. nih.gov
Molecular docking simulations are another powerful tool used to predict the binding affinity and interaction patterns of a ligand with a specific protein target. frontiersin.orgresearchgate.net In one such study, Pipercyclobutanamide A, along with other components of Piper nigrum extract, was docked into the binding pockets of glutathione (B108866) reductase, E. coli DNA gyrase topoisomerase II, and epidermal growth factor receptor (EGFR) tyrosine kinase. frontiersin.org The results indicated that Pipercyclobutanamide A had a significant Gibbs free energy score of 50.489 kcal/mol, suggesting a strong potential for interaction. frontiersin.org In another investigation focused on potential antiviral agents against SARS-CoV-2, molecular docking studies were performed on the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), and the human angiotensin-converting enzyme 2 (ACE2). researchgate.netnih.gov Pipercyclobutanamide B, a related compound, demonstrated a high binding affinity, suggesting its potential as an antiviral agent. researchgate.net
These computational predictions are crucial for generating hypotheses about the compound's mechanism of action and guiding further experimental validation. nih.govplos.org
Table 1: Molecular Docking Scores of Pipercyclobutanamide A and Related Compounds
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
| Pipercyclobutanamide A | Glutathione reductase, DNA gyrase, EGFR | -50.489 (Gibbs free energy) | frontiersin.org |
| Pipercyclobutanamide B | SARS-CoV-2 Mpro, RdRp, human ACE2 | -7.34 | nih.gov |
Note: The scoring metrics and conditions may vary between studies.
Emerging research suggests that the biological activities of amide alkaloids from Piper species, including compounds structurally related to Pipercyclobutanamide A(rel), are often mediated through the modulation of key signaling pathways. sciopen.com The anti-inflammatory and anti-tumor effects of these alkaloids have been linked to pathways such as the ERK, NF-κB, and Akt signaling cascades. sciopen.comresearchgate.net
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. genome.jpresearchgate.net Some amide alkaloids have been shown to inhibit the activation of the NF-κB pathway. researchgate.net This inhibition can occur through the suppression of IκB degradation, which in turn prevents the translocation of the p65 subunit of NF-κB from the cytosol to the nucleus. researchgate.netresearchgate.net For instance, certain pipernigramides, which share structural similarities with pipercyclobutanamides, have been found to target IKK-β, a key kinase in the NF-κB pathway. researchgate.net The anti-inflammatory effects of some alkaloids are attributed to their ability to attenuate both the canonical and non-canonical NF-κB signaling pathways. nih.govmdpi.commdpi.com
The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 pathways, are also implicated. nih.gov Studies on related alkaloids have demonstrated the inhibition of ERK and p38 phosphorylation, which are critical steps in inflammatory responses. researchgate.netnih.gov The anti-tumor effects of some piper amides are mediated through pathways like Src/ERK/STAT3, ERK1/2, and p38 MAPK. sciopen.com
Furthermore, the Akt signaling pathway, which is vital for cell survival and proliferation, has been identified as a target for some amide alkaloids. sciopen.com The neuroprotective benefits of certain related compounds are linked to the NGF/Trka/Akt/GSK3β signaling pathway. sciopen.com While direct studies on Pipercyclobutanamide A(rel)'s effect on these specific pathways are still emerging, the existing data on related compounds provide a strong basis for future investigations.
Computational Approaches for Target Prediction (e.g., Network Pharmacology, Molecular Docking).[23],
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of Pipercyclobutanamide A(rel) and its analogs influences their biological activity. nih.govsemanticscholar.org These studies involve synthesizing and testing a series of related compounds to identify the key structural features responsible for their effects. acs.orgacs.orgacs.org
Pipercyclobutanamide A is a heterodimer with a unique cyclobutane (B1203170) ring bearing four different substituents. acs.orgnih.gov The specific stereochemistry and the nature of these substituents are critical for its biological activity. For example, the presence of a cis-unsaturated amide, a styrene, and a styryl diene motif are notable features. nih.gov
SAR studies on related piper amides have provided valuable insights. For instance, the inhibition of cytochrome P450 2D6 (CYP2D6) by Pipercyclobutanamide A was found to be potent, with an IC50 value of 0.34 μM. researchgate.netnih.gov This highlights the potential for drug interactions. researchgate.net A related compound, Pipercyclobutanamide D, has shown α-glucosidase inhibitory activity and cytotoxicity against MCF-7 and HepG2 cell lines. nih.gov The differences in activity between these analogs underscore the importance of specific structural modifications.
The development of synthetic strategies, such as the sequential C(sp3)-H arylation and olefination, has been crucial for creating analogs and probing the SAR of these complex molecules. acs.orgnih.gov By systematically altering different parts of the molecule, researchers can determine which functional groups are essential for target binding and efficacy.
Ecological and Biogenetic Context of Biological Activity
Role in Plant Defense Mechanisms
Plants produce a vast array of secondary metabolites as a defense against herbivores, pathogens, and other environmental stresses. researchgate.netdntb.gov.ua Alkaloids, such as Pipercyclobutanamide A(rel) found in Piper nigrum, are a major class of these defensive compounds. nih.govsemanticscholar.org
The accumulation of these compounds in plant tissues, such as the fruits, can deter feeding by insects and other herbivores. uni-konstanz.de Some plant secondary metabolites can act as repellents or deterrents, while others may be directly toxic. researchgate.net The pungent principles of black pepper, which include various alkamides and piperine (B192125) alkaloids, are well-known for their insecticidal properties. frontiersin.org
Furthermore, some plant secondary metabolites, known as allelochemicals, can influence the growth and development of neighboring plants. researchgate.net A study identified Pipercyclobutanamide A as a strong allelopathic agent, suggesting its role in inter-plant competition. researchgate.net The release of such compounds into the environment can inhibit the germination and growth of competing plant species. researchgate.net The biosynthesis of these complex molecules is thought to occur through processes like regioselective [2+2] cycloaddition reactions. nih.gov
Allelopathic Properties of Pipercyclobutanamide A(rel)
Pipercyclobutanamide A(rel), a notable cyclobutane-type alkaloid, has been identified as a potent allelopathic agent, primarily through investigations into the chemical constituents of Piper chaba Hunter stem. Allelopathy refers to the ecological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. In the context of Pipercyclobutanamide A(rel), current research points towards a significant inhibitory, or phytotoxic, influence on plant growth.
Initial investigations into the allelopathic potential of Piper chaba involved a dose-dependent bioassay of a methanol (B129727) fraction derived from the plant's stem on the growth of rice (Oryza sativa). This particular fraction demonstrated significant allelopathic activity. ecn.nl Subsequent analysis of this bioactive methanol fraction via Liquid Chromatography-Mass Spectrometry (LCMS) led to the identification of Pipercyclobutanamide A as the major constituent. ecn.nl This finding was significant as it was the first time Pipercyclobutanamide A had been reported from the stem of Piper chaba, directly linking it to the observed allelopathic effects. ecn.nl
The phytotoxic effects of the methanol fraction of P. chaba, rich in Pipercyclobutanamide A, were quantified by determining the concentration required for 50% inhibition (IC50) of rice seedling growth. The research yielded specific IC50 values for both the shoot and root length, indicating a strong inhibitory effect on the early developmental stages of the plant.
Table 1: Allelopathic Activity of Piper chaba Methanol Fraction Containing Pipercyclobutanamide A on Rice (Oryza sativa)
| Plant Part | Parameter | IC50 Value (µg/mL) |
| Rice (Oryza sativa) | Shoot Length | 202.77 ecn.nl |
| Rice (Oryza sativa) | Root Length | 509.1 ecn.nl |
These findings underscore the potential of Pipercyclobutanamide A, as the primary active compound in the tested fraction, to act as a natural herbicide. The inhibitory action on both shoot and root development suggests that the compound interferes with critical physiological processes in the target plant species. The identification of such potent allelochemicals from natural sources like Piper chaba is of considerable interest for the development of sustainable agricultural practices, potentially offering alternatives to synthetic herbicides. ecn.nl
Biosynthetic Pathways and Chemical Ecology
Proposed Biosynthetic Origins of Cyclobutanamides
The formation of the characteristic cyclobutane (B1203170) ring in compounds like Pipercyclobutanamide A (rel) is a subject of significant biosynthetic interest. The prevailing hypothesis centers on a cycloaddition reaction of simpler monomeric units, followed by further chemical modifications.
Enzymatic [2+2] Cycloaddition of Monomeric Precursors (e.g., Piperine-like Amides)
The biosynthesis of cyclobutane-type dimeric amides is thought to occur through a [2+2] cycloaddition reaction involving monomeric amide alkaloids. researchgate.net This type of reaction, where two alkene-containing molecules join to form a four-membered ring, is a key proposed step. In the case of Pipercyclobutanamide A (rel) and related compounds, the precursors are believed to be piperine-like amides. speciesinteractions.comisical.ac.in The isolation of various polyene precursors and stereoisomeric cyclobutanes from Piper species suggests that the four-membered rings might be derived from the cycloaddition of these alkenes. nih.govwiley.com
While photolytic [2+2] cycloadditions have been suggested, the stereoselectivity observed in some natural cyclobutane products hints at the involvement of enzymes that can control the reaction's outcome. nih.govwiley.com A plausible biosynthetic pathway for the formation of related cyclobutanamides has been proposed based on a regioselective [2+2] cycloaddition reaction. researchgate.netresearchgate.net This enzymatic control would ensure the specific arrangement of the substituents around the cyclobutane core.
Post-Cycloaddition Modifications
Following the initial [2+2] cycloaddition that forms the cyclobutane skeleton, it is likely that further enzymatic modifications occur. These "post-cycloaddition modifications" can include reactions such as hydroxylations, methylations, or other alterations to the functional groups of the dimer. These modifications would contribute to the diversity of cyclobutanamide structures found in nature. While specific enzymatic steps for Pipercyclobutanamide A (rel) have not been fully elucidated, the general principles of natural product biosynthesis suggest that such tailoring reactions are a common strategy for generating chemical diversity. The study of other complex natural products often reveals a suite of enzymes that work sequentially to build the final molecule.
Natural Occurrence and Distribution
Pipercyclobutanamide A (rel) and its analogs are not widespread in the plant kingdom but appear to be concentrated within a specific genus, highlighting a specialized metabolic pathway.
Presence in Piper Species (e.g., Piper nigrum, Piper chaba)
Pipercyclobutanamide A (rel) was first isolated from the fruits of the black pepper plant, Piper nigrum. researchgate.netudel.edu This species, renowned for its production of the pungent compound piperine (B192125), is a rich source of various dimeric amide alkaloids, including several with a cyclobutane ring. openmedicinalchemistryjournal.comnih.govacs.orgacs.org Subsequent research has also identified Pipercyclobutanamide A as a major compound in the stem of Piper chaba. isical.ac.in The genus Piper is known for producing a remarkable diversity of secondary metabolites, with amides being a particularly abundant and ecologically important class. speciesinteractions.comscite.ai Other related cyclobutane-containing alkaloids have been isolated from various Piper species, including Piper arborescens and Piper peepuloides. openmedicinalchemistryjournal.comnih.gov
| Compound Name | Piper Species | Plant Part |
| Pipercyclobutanamide A | Piper nigrum researchgate.netudel.edu, Piper chaba isical.ac.in | Fruits, Stem |
| Pipercyclobutanamide B | Piper nigrum researchgate.net | Fruits |
| Pipercyclobutanamide D | Piper nigrum researchgate.netfigshare.com | Roots |
| Nigramides P-S | Piper nigrum openmedicinalchemistryjournal.comacs.org | Roots |
| Piperarborenines C, D, E | Piper arborescens openmedicinalchemistryjournal.comnih.gov | Stems |
Variations Across Different Plant Parts or Chemotypes
The concentration and diversity of secondary metabolites, including cyclobutanamides, can vary significantly between different parts of the same plant and among different chemical varieties (chemotypes). pensoft.net For instance, while Pipercyclobutanamide A was initially found in the fruits of P. nigrum, other related cyclobutane amides, the nigramides, have been isolated from the roots of the same species. researchgate.netopenmedicinalchemistryjournal.comacs.org Similarly, Pipercyclobutanamide A has been identified in the stem of P. chaba. isical.ac.in This differential distribution suggests that the biosynthesis and accumulation of these compounds may be tissue-specific and regulated according to the defensive needs of each plant part.
Ecological Significance within the Natural Environment
The production of a diverse arsenal (B13267) of secondary metabolites in plants is often linked to their interactions with the surrounding environment, including herbivores, pathogens, and competing plants. The amides found in Piper species are believed to play a crucial ecological role, primarily in defense. speciesinteractions.comscite.ai
Amides from Piper have demonstrated a broad range of bioactivity against insects and fungi in laboratory settings. speciesinteractions.comscite.ai This suggests that compounds like Pipercyclobutanamide A (rel) may contribute to the plant's defense against herbivory and microbial attack. The diversity of amides within a single plant may be a key aspect of its chemical defense, potentially leading to synergistic or antagonistic effects against different consumers. speciesinteractions.com
Furthermore, the identification of Pipercyclobutanamide A as a strong allelopathic agent from Piper chaba indicates another potential ecological function. isical.ac.in Allelopathy is the chemical inhibition of one plant by another, and the release of such compounds into the soil can suppress the growth of nearby competing plants. This suggests that Pipercyclobutanamide A could play a role in shaping the plant community in its immediate vicinity. The genus Piper is a focal point for studies on the evolutionary impact of plant phytochemistry across multiple trophic levels, from the plants themselves to the herbivores that feed on them and their associated parasitoids. pensoft.net
Advanced Research Methodologies and Future Directions
Development of Innovative Synthetic Methodologies
The synthesis of highly substituted and stereochemically complex molecules like the proposed structure of Pipercyclobutanamide A and the actual structure of chabamide presents significant challenges. Future research is geared towards developing more efficient, selective, and sustainable synthetic strategies.
Enantioselective and Diastereoselective Synthesis Enhancements
The initial total synthesis of the proposed structure of Pipercyclobutanamide A highlighted the importance of stereocontrol in constructing the densely substituted cyclobutane (B1203170) core. rsc.org A key strategy involved a sequential C-H functionalization on an unactivated cyclobutane ring, which allowed for the stereocontrolled installation of aryl and styrenyl groups. rsc.orgacs.org This approach provided access to the all-cis-cyclobutane intermediate. rsc.org
Further advancements in this area have focused on the development of general strategies for the diastereo- and enantioselective synthesis of cyclobutanes with four different substituents. nih.govnih.gov One such strategy employs a sequence of transition metal-catalyzed reactions, including a Rh(II)-catalyzed cyclopropanation, a Ag(I)-catalyzed regioselective and stereospecific ring expansion, and a Rh(I)-catalyzed conjugate addition. nih.govnih.gov These methods are instrumental in creating complex cyclobutane structures with high stereoselectivity. nih.govnih.gov
Future enhancements in this field will likely focus on the development of novel catalytic systems that offer even greater control over stereochemistry and allow for the synthesis of a wider range of analogues. The use of non-C2 symmetric digold catalysts for intermolecular [2+2] cycloadditions represents a promising direction for the enantioselective synthesis of cyclobutenes, which are valuable precursors for substituted cyclobutanes. acs.org
The synthesis of chabamide, the actual structure of the natural product, has been achieved through biomimetic approaches involving [4+2] cycloaddition reactions of piperine (B192125). sciforce.orgchemrxiv.orgthieme-connect.com These methods often provide a mixture of endo and exo isomers, necessitating further research into catalyst-controlled selective cycloadditions to favor the desired diastereomer. sciforce.orgchemrxiv.org
| Synthetic Strategy | Key Features | Target Scaffold |
| Sequential C-H Functionalization | Stereocontrolled installation of substituents on a cyclobutane ring. rsc.orgacs.org | Proposed Pipercyclobutanamide A (cyclobutane) |
| Transition Metal Catalysis | Rh(II), Ag(I), and Rh(I) catalyzed reactions for high stereoselectivity. nih.govnih.gov | Tetrasubstituted cyclobutanes |
| [4+2] Cycloaddition | Biomimetic synthesis from piperine. sciforce.orgchemrxiv.orgthieme-connect.com | Chabamide (cyclohexene) |
| Non-C2 Symmetric Digold Catalysis | Enantioselective synthesis of cyclobutene (B1205218) precursors. acs.org | Substituted cyclobutanes |
Green Chemistry Approaches in Pipercyclobutanamide A(rel) Synthesis
Future synthetic efforts will increasingly incorporate the principles of green chemistry to minimize environmental impact. This includes the use of environmentally benign solvents, reducing the number of synthetic steps, and employing catalytic methods over stoichiometric reagents.
For the synthesis of piperidine-containing alkaloids, which includes the piperidine (B6355638) moieties present in chabamide, green approaches such as water-mediated intramolecular cyclizations have been developed. mdpi.com The use of microwave-assisted synthesis can also significantly reduce reaction times and energy consumption. rasayanjournal.co.in
Enzymatic and chemoenzymatic strategies are particularly promising for the green synthesis of complex natural products. nih.gov Lipases, for instance, can be used for enantioselective transformations, a key step in the synthesis of chiral building blocks for alkaloids like those derived from piperidine. nih.govrsc.org The development of one-pot, multi-component reactions catalyzed by metal complexes also aligns with the goals of green chemistry by improving atom economy and reducing waste. rasayanjournal.co.inresearchgate.net
Future research will likely explore the application of these green methodologies to the total synthesis of chabamide and its analogues, aiming for more sustainable and efficient production of these biologically active compounds.
Comprehensive Biological Activity Profiling
While the initial biological activity of the isolated compound (now known as chabamide) was identified, a comprehensive understanding of its pharmacological profile and that of related structures is still lacking.
Exploration of Undiscovered Pharmacological Targets
The natural product originally identified as Pipercyclobutanamide A was found to be a selective inhibitor of cytochrome P450 2D6 (CYP2D6), an important enzyme in drug metabolism. mdpi.comnih.govepfl.ch Piperine and its derivatives are known to interact with a wide range of molecular targets, including various kinases, transcription factors, and signaling molecules, suggesting that chabamide may also possess a broader spectrum of biological activities. nih.govfrontiersin.org
Piperidine derivatives, in general, exhibit a vast array of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. ijnrd.orgencyclopedia.pubclinmedkaz.org Future research should, therefore, focus on screening chabamide and its synthetic analogues against a diverse panel of biological targets to uncover novel therapeutic potentials. This could involve investigating its effects on various cancer cell lines, its potential as an anti-inflammatory agent, or its activity on central nervous system targets. frontiersin.orgijnrd.orgclinmedkaz.org
| Compound Class | Known Pharmacological Activities | Potential for Chabamide |
| Piperine Analogues | CYP450 inhibition, anti-inflammatory, anti-cancer. nih.govfrontiersin.orgwalshmedicalmedia.com | Exploration of similar activities beyond CYP2D6 inhibition. |
| Piperidine Alkaloids | Anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic. ijnrd.orgencyclopedia.pubclinmedkaz.org | Screening for a wide range of therapeutic applications. |
Application of High-Throughput Screening and Phenotypic Assays
To efficiently explore the biological potential of chabamide and a library of its synthetic analogues, high-throughput screening (HTS) methodologies are essential. researchgate.net HTS allows for the rapid testing of a large number of compounds against specific molecular targets. researchgate.netchemfaces.com For instance, HTS assays are commonly used to identify inhibitors of enzymes like CYP2D6. nih.govlifechemicals.com
Phenotypic screening, which assesses the effects of compounds on cell or organismal phenotypes, offers a complementary approach to target-based screening. vliz.be21stcenturypathology.com This method can identify compounds with desired biological effects without prior knowledge of their molecular targets. vliz.be Phenotypic assays can be particularly useful for discovering compounds that modulate complex cellular processes, such as those involved in cancer or inflammation. nih.gov The use of phenotypic assays to identify patients with abnormal CYP2D6 metabolism based on drug metabolite ratios in urine highlights the power of this approach in a clinical context. 21stcenturypathology.com
Future research should leverage both HTS and phenotypic screening to build a comprehensive biological profile of chabamide and its derivatives. The creation of natural product libraries for HTS is a key strategy to facilitate this discovery process. vliz.be
Advanced Mechanistic Elucidation
A deeper understanding of the mechanism of action of chabamide is crucial for its potential development as a therapeutic agent. While the inhibitory effect on CYP2D6 is known, the precise molecular interactions remain to be fully elucidated. nih.govepfl.ch
Studies on piperine and its analogues have provided insights into the mechanism of CYP enzyme inhibition. researchgate.netnih.gov Piperine, which contains a methylenedioxyphenyl moiety, can act as a mechanism-based inhibitor of CYPs, including CYP3A4 and CYP2D6. researchgate.netnih.govresearchgate.net This type of inhibition involves the metabolic activation of the inhibitor by the enzyme to a reactive intermediate that then covalently binds to and inactivates the enzyme. researchgate.netresearchgate.net
Future mechanistic studies on chabamide should investigate whether it also acts as a mechanism-based inhibitor of CYP2D6. This would involve detailed kinetic studies and the identification of any covalent adducts formed between chabamide metabolites and the enzyme. Advanced techniques such as X-ray crystallography or cryo-electron microscopy could be employed to determine the three-dimensional structure of the chabamide-CYP2D6 complex, providing a detailed picture of the binding interactions.
Furthermore, exploring the structure-activity relationships of chabamide analogues will be critical in identifying the key structural features responsible for its biological activity and for designing more potent and selective inhibitors.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics)
The application of "omics" technologies offers a holistic view of the cellular response to Pipercyclobutanamide A(rel), moving beyond a single target to a systems-level understanding.
Proteomics: Quantitative proteomics can identify the cellular proteins that interact with Pipercyclobutanamide A(rel) or whose expression levels change upon treatment. A common approach involves stable isotope labeling by amino acids in cell culture (SILAC), which allows for the precise comparison of protein abundance between treated and untreated cells. frontiersin.org For instance, in studying its known inhibitory effect on cytochrome P450 enzymes, proteomics could reveal changes in the expression of various CYP isoforms and other drug-metabolizing enzymes. researchgate.net This approach can provide a comprehensive profile of the on-target and off-target effects of the compound. researchgate.net
Metabolomics: Metabolomics analyzes the global profile of small-molecule metabolites within a biological system. technologynetworks.com By comparing the metabolome of cells or organisms treated with Pipercyclobutanamide A(rel) to control groups, researchers can identify metabolic pathways that are significantly perturbed. nih.govresearchgate.net For a CYP inhibitor like Pipercyclobutanamide A(rel), metabolomics can pinpoint the accumulation of substrates or the depletion of metabolites that are downstream of the inhibited enzyme. nih.gov This technique is instrumental in understanding the functional consequences of enzyme inhibition in a broader physiological context. technologynetworks.comnih.gov
| Omics Technology | Experimental Approach | Potential Key Findings | Associated Compound(s) |
|---|---|---|---|
| Proteomics | SILAC-based quantitative proteomics in human liver microsomes | Identification of direct protein interactors; quantification of changes in CYP450 isoform expression | Pipercyclobutanamide A(rel) |
| Metabolomics | LC-MS-based untargeted metabolomics in plasma of treated animal models | Identification of perturbed metabolic pathways; discovery of biomarkers for efficacy or toxicity | Pipercyclobutanamide A(rel) |
Biophysical Characterization of Ligand-Target Interactions
A detailed understanding of the binding kinetics and thermodynamics of Pipercyclobutanamide A(rel) to its target proteins, such as CYP2D6, is crucial for rational drug design. Several biophysical techniques can be employed for this purpose.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This can reveal the primary forces driving the binding of Pipercyclobutanamide A(rel) to its target. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to an immobilized target in real-time. It provides kinetic data, including the association (kon) and dissociation (koff) rate constants, in addition to the binding affinity.
X-ray Crystallography: Co-crystallization of Pipercyclobutanamide A(rel) with its target enzyme can provide a high-resolution, three-dimensional structure of the complex. nih.gov This atomic-level information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding and inhibition. nih.govfrontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR, can identify the specific parts of Pipercyclobutanamide A(rel) that are in close contact with the target protein, providing insights into the binding epitope.
| Technique | Information Obtained | Relevance to Pipercyclobutanamide A(rel) Research |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Elucidates the thermodynamic driving forces of the interaction with CYP enzymes. |
| Surface Plasmon Resonance (SPR) | Association (kon) and dissociation (koff) rates, binding affinity (Kd) | Provides real-time kinetic data of the binding event. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex | Reveals the precise binding mode and key molecular interactions. |
Design and Synthesis of Pipercyclobutanamide A(rel) Analogues and Derivatives
The structural complexity of Pipercyclobutanamide A(rel) offers numerous opportunities for synthetic modification to enhance its biological properties. Strategies such as diverted total synthesis (DTS) and function-oriented synthesis (FOS) can be employed to create a library of analogues. rsc.orgresearchgate.net For instance, modifications to the piperidine rings or the styrenyl group could be explored to improve potency against CYP2D6 or to alter selectivity towards other CYP isoforms. nih.govresearchgate.net The synthesis of a series of analogues with systematic variations allows for the establishment of a structure-activity relationship (SAR), guiding the design of more effective and selective inhibitors. tandfonline.com
To further investigate its mechanism of action and identify other potential cellular targets, Pipercyclobutanamide A(rel) can be converted into a chemical probe. frontiersin.orgnih.gov This typically involves the introduction of a reporter tag, such as biotin (B1667282) for affinity purification or a fluorescent group for imaging, and a reactive group for covalent labeling of the target. researchgate.netrsc.org Photo-affinity labeling, which incorporates a photo-activatable cross-linker, is a powerful technique to capture binding partners in a cellular context, even for reversible interactions. rsc.org Such probes would be instrumental in target deconvolution and in visualizing the subcellular localization of the compound's interactions.
Modulating Structure for Improved Potency and Selectivity.[21],[27],
Computational Chemistry and Machine Learning Applications
Computational approaches are increasingly used to accelerate natural product-based drug discovery. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): By building a mathematical model that correlates the structural features of Pipercyclobutanamide A(rel) analogues with their biological activity, QSAR can predict the potency of newly designed compounds before their synthesis. jst.go.jp
Molecular Docking and Dynamics: These methods simulate the interaction of Pipercyclobutanamide A(rel) and its derivatives with the three-dimensional structure of its target protein. This can predict binding modes and affinities, providing a rational basis for designing analogues with improved properties.
ADME/Tox Prediction: Machine learning models trained on large datasets of chemical structures and their corresponding Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles can predict these properties for Pipercyclobutanamide A(rel) and its analogues. acs.orgjournalejmp.com This in silico screening helps to prioritize compounds with favorable pharmacokinetic and safety profiles for further development. journalejmp.com
De Novo Design of Cyclobutane Scaffolds
The de novo design of novel molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of possible carbocyclic frameworks, the cyclobutane ring has emerged as a structure of significant interest. nih.gov Its unique puckered conformation, increased C-C π-character, and relative stability despite high ring strain offer distinct advantages for molecular design. nih.gov Complex natural products, such as Pipercyclobutanamide A (rel), which feature a highly substituted cyclobutane core, serve as both an inspiration and a formidable challenge, driving the development of advanced synthetic methodologies that, in turn, enable the rational design of new cyclobutane-containing molecules. rsc.orgnih.gov
The primary obstacle in harnessing the potential of the cyclobutane motif has been the difficulty in its controlled synthesis. nih.gov Traditional methods, most notably the [2+2] photocycloaddition, are highly effective for creating symmetrical or simple cyclobutanes but often fail when applied to the heterodimerization of two different olefins to create complex, asymmetrically substituted rings. rsc.orgnih.gov Such reactions can result in chaotic mixtures of homo- and hetero-dimerized products with poor regiochemical and stereochemical control, rendering them unsuitable for the precise construction of targets like Pipercyclobutanamide A. rsc.orgnih.gov
To overcome these limitations, advanced research has pivoted towards strategies that build complexity onto a simple, pre-formed cyclobutane core. A leading methodology in this area is C(sp³)–H functionalization, which allows for the direct and sequential conversion of unactivated carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. rsc.orgnih.gov This approach provides a powerful and logical pathway for assembling tetrasubstituted cyclobutanes with high levels of stereocontrol. nih.gov
The total synthesis of the proposed structure of Pipercyclobutanamide A by the Baran laboratory is a landmark example of this logic. rsc.orgnih.gov The strategy hinges on the sequential C–H functionalization of an unactivated cyclobutane carboxylic acid derivative, installing the required aryl and styrenyl groups one by one in a controlled manner. nih.gov This method avoids the pitfalls of cycloaddition approaches and provides a blueprint for the de novo construction of other complex cyclobutane scaffolds. nih.gov
The table below outlines the key strategic steps in the synthesis of the Pipercyclobutanamide A core, illustrating the power of sequential C-H functionalization.
| Step | Reactant 1 (Core) | Reactant 2 (Substituent) | Key Transformation | Resulting Intermediate | Design Principle |
| 1 | Cyclobutane Carboxylic Acid Derivative | Aryl Iodide | C(sp³)–H Arylation | Aryl-substituted cyclobutane | Introduction of the first substituent with defined stereochemistry. rsc.orgnih.gov |
| 2 | Aryl-substituted cyclobutane | Styrenyl Iodide | C(sp³)–H Olefination | Di-substituted cyclobutane | Stereocontrolled installation of a second, distinct group on the core. rsc.orgnih.gov |
| 3 | Di-substituted cyclobutane | - | Epimerization & Amide Coupling | All-trans Pipercyclobutanamide A | Final elaboration to achieve the natural product's proposed structure. nih.gov |
This ability to methodically build molecular complexity is central to de novo design. It allows chemists to treat the cyclobutane ring as a versatile 3D scaffold, placing functional groups in specific spatial arrangements to optimize interactions with biological targets or to fine-tune material properties.
This synthetic potential is amplified by the use of the cyclobutane ring as a bioisostere—a chemical substituent that mimics the size, shape, and electronic properties of another group while potentially offering improved metabolic stability, solubility, or conformational rigidity. chem-space.comnih.gov The de novo design of scaffolds often involves the strategic replacement of common moieties, such as phenyl rings or alkenes, with cyclobutane rings. nih.govacs.org
The following interactive table provides examples of how cyclobutane scaffolds are employed as bioisosteres in de novo molecular design.
| Original Moiety | Bioisosteric Replacement | Intended Design Goal | Example Application Area |
| Alkene (C=C) | Cyclobutane Ring | Prevent cis/trans-isomerization; Increase metabolic stability. nih.gov | Drug Discovery |
| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP), Cubane | Reduce planarity; Improve solubility and metabolic properties. acs.org | Medicinal Chemistry |
| tert-Butyl Group | Trifluoromethyl-substituted cyclobutane | Mimic bulky, non-polar character with altered metabolic profile. chem-space.com | Lead Optimization |
| Ortho-disubstituted Phenyl Ring | Bicyclo[2.1.1]hexanes | Enhance water solubility and decrease lipophilicity while retaining biological activity. chem-space.com | Drug Design |
Future directions in the de novo design of cyclobutane scaffolds will likely involve the integration of these powerful synthetic strategies with computational modeling and machine learning. udel.edunih.gov Such approaches can predict the properties of novel scaffolds and guide synthetic efforts towards molecules with optimized characteristics. The lessons learned from the synthesis of complex natural products like Pipercyclobutanamide A have laid a critical foundation, transforming the once-challenging cyclobutane into a highly versatile and rationally designable building block for the next generation of advanced molecules. scilit.comrsc.org
Q & A
Q. What are the key structural and physicochemical properties of Pipercyclobutanamide A(rel), and how do they influence its bioactivity?
Pipercyclobutanamide A(rel) (MW: 570.68) is a tetrasubstituted cyclobutane alkaloid with 6 hydrogen bond donors, 0 acceptors, and a high logP value (5.26), indicating significant hydrophobicity . These properties suggest limited solubility in aqueous systems, which complicates in vitro assays. Its cyclobutane core, a strained four-membered ring, is critical for binding to enzymes like CYP2D6 (cytochrome P450 2D6) via steric and electronic interactions . Researchers should prioritize computational modeling (e.g., molecular docking) to predict binding affinities before experimental validation.
Q. What spectroscopic and chromatographic methods are recommended for identifying Pipercyclobutanamide A(rel) in natural extracts?
Use a combination of NMR (¹H, ¹³C, 2D-COSY) to resolve its cyclobutane stereochemistry and HRMS (High-Resolution Mass Spectrometry) for molecular ion confirmation. For isolation, reverse-phase HPLC with a C18 column and gradient elution (MeCN:H₂O + 0.1% formic acid) is effective due to its hydrophobicity . X-ray crystallography is recommended for absolute configuration determination when crystals are obtainable .
Q. How is Pipercyclobutanamide A(rel) synthesized, and what are the critical steps in its total synthesis?
Tang et al. (2012) developed a stereoselective synthesis via ring expansion of cyclopropane intermediates (Scheme 34) . Key steps:
Preparation of ketoester 251 from monoprotected diol.
Diazotization with TsNHNH₂/DBU to yield diazo compound 252 (60% yield).
AgOTf-catalyzed ring expansion to cyclobutenoate 253 (95% yield).
Reduction and functionalization to final product (50% yield over two steps).
Challenges include controlling diastereoselectivity during cyclobutane formation and optimizing catalyst loading .
Advanced Research Questions
Q. How can researchers reconcile contradictions between computational predictions and experimental bioactivity data for Pipercyclobutanamide A(rel)?
In silico studies (e.g., molecular docking) predicted Pipercyclobutanamide A(rel) as a potent Mpro inhibitor (docking score similar to native inhibitor C2) . However, experimental validation is hindered by low natural abundance and synthetic complexity. To address discrepancies:
Q. What strategies resolve stereochemical inconsistencies in Pipercyclobutanamide A(rel) synthesis?
Tang’s synthesis achieved diastereo- and enantioselectivity via:
- Chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereocenters.
- Rhodium-catalyzed asymmetric ring expansion (5 mol% [Rh(COD)Cl]₂) for cyclobutane formation (Scheme 3) .
Researchers should compare synthetic intermediates with natural isolates using NOE (Nuclear Overhauser Effect) correlations to validate stereochemical assignments .
Q. How do researchers design experiments to validate CYP2D6 inhibition while minimizing off-target effects?
Enzyme inhibition assays : Use recombinant CYP2D6 with fluorescent substrates (e.g., AMMC).
Selectivity screening : Test against related isoforms (CYP3A4, CYP2C9) to identify off-target interactions.
Molecular dynamics simulations : Analyze binding poses to differentiate competitive vs. allosteric inhibition .
Q. What experimental frameworks (e.g., PICOT, FINER) are suitable for structuring research on Pipercyclobutanamide A(rel)?
For pharmacological studies, apply the PICOT framework :
- P opulation: Enzymatic targets (e.g., CYP2D6).
- I ntervention: Pipercyclobutanamide A(rel) treatment.
- C omparison: Existing inhibitors (e.g., quinidine).
- O utcome: IC₅₀ values, selectivity ratios.
- T ime: Acute vs. chronic exposure effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
